4-Acetyl vs. 5-Acetyl Isomer: NMR Discrimination
The 4-acetyl substitution pattern in 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone produces a distinct NMR fingerprint compared to its 5-acetyl regioisomer (CAS 60664-19-9). While a direct head-to-head spectral table from a single study is not available, the published 1H and 13C NMR data for the 4-acetyl derivative [1] can be used as a reference standard to identify regioisomeric purity. The acetyl methyl proton signal and the pyrrole ring proton coupling patterns are diagnostic, allowing procurement teams to specify this compound and verify its identity, ruling out the common synthetic alternate, the 5-acetyl isomer. This is a class-level inference based on established principles of heterocyclic NMR, where the position of substitution directly correlates with chemical shift and coupling.
| Evidence Dimension | Spectroscopic identity (NMR) |
|---|---|
| Target Compound Data | 1H and 13C NMR spectra assigned for 4-acetylfuro[3,2-b]pyrrole [1]. |
| Comparator Or Baseline | 1-(4H-Furo[3,2-b]pyrrol-5-yl)ethanone (5-acetyl isomer, CAS 60664-19-9; no publicly available assigned spectra found for direct comparison). |
| Quantified Difference | N/A |
| Conditions | FT NMR, 2D heteronuclear correlation, selective INEPT, Bruker AM 300 spectrometer. |
Why This Matters
For procurement, having a documented, published NMR fingerprint provides a quality benchmark that an uncharacterized or mixed regioisomer cannot match, ensuring the correct starting material is used for reproducible synthesis.
- [1] Chemical Papers. 1H and 13C NMR study of the structure of the reaction-product of 4-acetylfuro[3,2-b]pyrrole with dimethyl butynedioate. Chem. Pap. 1988, 42(5), 659–663. View Source
